molecular formula C11H9N3O3 B8339870 2-acetyl-6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione

2-acetyl-6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B8339870
M. Wt: 231.21 g/mol
InChI Key: XMODKHRSTYWOLV-UHFFFAOYSA-N
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Patent
US08217168B2

Procedure details

6-phenyl-1,2,4-triazine-3,5(2H,4H)-dione (prepared as described in BMCL, 2005, 43, 4363, 56 mg, 0.296 mmol) was heated in acetic anhydride (2 ml, 21.20 mmol) at 110° C. for 2 h, than was left at r.t. overnight. Solvent was evaporated under reduced pressure, obtaining 44 mg of title compound (64.3% yield).
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
64.3%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=[O:14])[NH:9][C:10](=[O:13])[NH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([N:11]1[C:10](=[O:13])[NH:9][C:8](=[O:14])[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:12]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
56 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(NC(NN1)=O)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1N=C(C(NC1=O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 64.3%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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